2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a benzoxazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxyphenol in the presence of a base.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and acetamide group may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]acetamide: Lacks the 6-methyl group on the benzoxazole ring.
2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
The presence of the 6-methyl group on the benzoxazole ring and the specific arrangement of functional groups in 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide gives it unique chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-4-11-20-22(12-15)30-24(26-20)17-6-5-16(2)21(13-17)25-23(27)14-29-19-9-7-18(28-3)8-10-19/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
LBMDJKYLXCLYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.